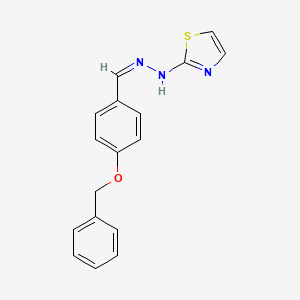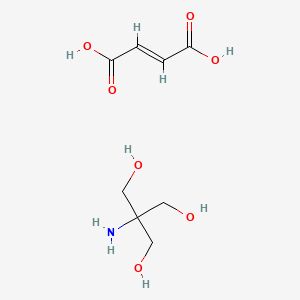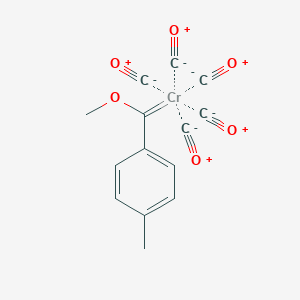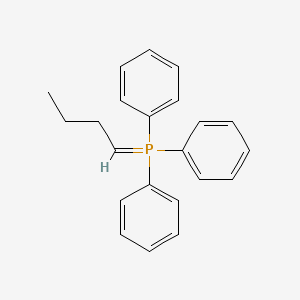
2-Pentenoic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentenoic acid butyl ester, also known as butyl 2-pentenoate, is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester derived from 2-pentenoic acid and butanol. Esters like this compound are known for their pleasant aromas and are often used in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
2-Pentenoic acid butyl ester can be synthesized through the esterification of 2-pentenoic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Pentenoic acid+ButanolH2SO42-Pentenoic acid butyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
化学反応の分析
Types of Reactions
2-Pentenoic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-pentenoic acid and butanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Pentenoic acid and butanol.
Reduction: Butyl pentanol.
Oxidation: Various oxidized products depending on the conditions.
科学的研究の応用
2-Pentenoic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 2-pentenoic acid butyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-pentenoic acid and butanol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Ethyl 2-pentenoate: Similar ester with ethyl group instead of butyl.
Butyl 3-pentenoate: Isomer with the double bond in a different position.
Butyl 4-pentenoate: Another isomer with the double bond further along the carbon chain.
Uniqueness
2-Pentenoic acid butyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the length of the butyl chain influence its reactivity and applications compared to other similar esters .
特性
CAS番号 |
79947-84-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
butyl (E)-pent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |
InChIキー |
URYUTJWQTWWCCN-FNORWQNLSA-N |
異性体SMILES |
CCCCOC(=O)/C=C/CC |
正規SMILES |
CCCCOC(=O)C=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

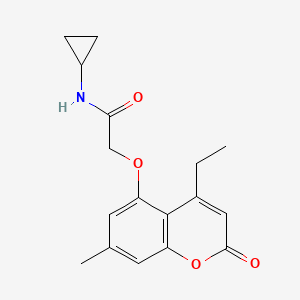
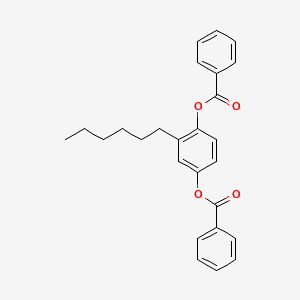

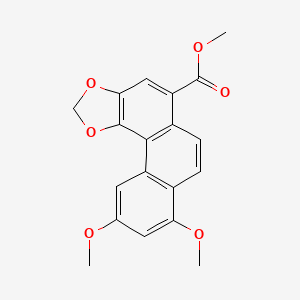
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

